molecular formula C13H8F2O2 B6369261 2-(2,6-Difluorophenyl)benzoic acid CAS No. 1262000-99-6

2-(2,6-Difluorophenyl)benzoic acid

Cat. No.: B6369261
CAS No.: 1262000-99-6
M. Wt: 234.20 g/mol
InChI Key: IFBNDBMGCGPIJC-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted at the 2-position with a 2,6-difluorophenyl group. This compound is part of a broader class of benzoic acid derivatives with applications in pharmaceutical and materials science research. Notably, derivatives of this compound have been explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for autoimmune and inflammatory diseases .

Properties

IUPAC Name

2-(2,6-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-6-3-7-11(15)12(10)8-4-1-2-5-9(8)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBNDBMGCGPIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683281
Record name 2',6'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-99-6
Record name 2',6'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Difluorophenyl)benzoic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another method involves the hydrolysis of 2,6-difluorobenzonitrile or 2,6-difluorobenzamide . The hydrolysis reaction typically requires acidic or basic conditions to convert the nitrile or amide group into a carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrolysis of 2,6-difluorobenzonitrile using strong acids or bases. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2,6-Difluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Sodium Salt of 5-Cyclopropyl-2-{[2-(2,6-Difluorophenyl)pyrimidin-5-yl]amino}benzoic Acid

  • Structure: The sodium salt incorporates an additional pyrimidinylamino and cyclopropyl group, creating a more complex pharmacophore.
  • Properties: Solubility: 0.03 mg/mL (as acid) at 25°C, with enhanced water solubility due to the sodium salt formulation . Thermal Stability: Exhibits a high melting point and non-hygroscopic crystalline structure, advantageous for pharmaceutical manufacturing .
  • Application : Patented as a DHODH inhibitor, demonstrating the role of fluorine in improving target binding and metabolic stability .
Property 2-(2,6-Difluorophenyl)benzoic Acid Sodium Salt Derivative
Molecular Weight 234.19 g/mol 432.26 g/mol
Solubility (Water, 25°C) Not reported 0.03 mg/mL (as acid)
Key Functional Groups Benzoic acid, 2,6-difluorophenyl Pyrimidinylamino, sodium salt
Therapeutic Target N/A DHODH

2-Chloro-4-(2,6-Difluorophenyl)benzoic Acid

  • Structure : Chlorine substitution at the 4-position of the benzoic acid ring distinguishes this compound.
  • Properties :
    • Molecular Weight : 268.64 g/mol .
    • Availability : Discontinued commercial product, highlighting challenges in synthesis or stability .
  • Comparison : The chlorine atom increases molecular weight and may alter electronic properties compared to the unsubstituted parent compound.

Amino-Substituted Analogs

  • Examples: 2-((2,6-Difluorophenyl)amino)benzoic acid (CAS 90123-67-4): Similarity score 0.90 to the target compound, with an amino linker modifying binding interactions . Mefenamic Acid (2-[(2,3-Dimethylphenyl)amino]benzoic acid): A non-fluorinated anti-inflammatory drug, illustrating how fluorine substitution can reduce off-target effects .
Compound Substituents Similarity Score Biological Activity
This compound 2,6-difluorophenyl 1.00 N/A
2-((2,6-Difluorophenyl)amino)benzoic acid Amino linker + 2,6-difluorophenyl 0.90 Not reported
Mefenamic Acid 2,3-dimethylphenylamino 0.98 COX inhibitor

Complex Derivatives in Drug Discovery

  • Example: 4-{[9-Chloro-7-(2,6-Difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}benzoic acid (ZZL) Structure: Integrates a benzazepine ring system, increasing molecular weight to 476.86 g/mol . Application: Investigated for protein-ligand interactions, demonstrating the versatility of the 2,6-difluorophenyl group in designing high-affinity inhibitors .

Key Findings and Implications

  • Fluorine Effects : The 2,6-difluorophenyl group enhances electronic withdrawal, improving binding to hydrophobic pockets in enzymes like DHODH .
  • Solubility Challenges : While the sodium salt derivative addresses solubility limitations, other analogs (e.g., chloro-substituted) face discontinuation due to formulation hurdles .
  • Structural Diversity: Minor modifications (e.g., amino linkers, heterocyclic additions) significantly alter pharmacological profiles, underscoring the importance of substituent design .

Biological Activity

2-(2,6-Difluorophenyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F2O2C_{13}H_8F_2O_2. Its structure features a benzoic acid moiety substituted with a difluorophenyl group, which is believed to influence its biological activity through electronic and steric effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzoic acid with various reagents under controlled conditions. The following table summarizes key synthetic methods:

MethodReagentsConditionsYield
Method A2,6-Difluorobenzoic acid + NaOHEthanol; Room Temp; 10 min100%
Method B2,6-Difluorobenzoic acid + Acetic AnhydrideReflux; 1 h85%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against several pathogens:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.125
Bacillus subtilis6.25
Acinetobacter baumannii12.5

These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

The proposed mechanism of action for this compound involves disruption of bacterial cell membranes. This action leads to increased permeability and ultimately bacterial cell death. Studies using time-kill assays have demonstrated that the compound acts bactericidally against certain strains while exhibiting bacteriostatic effects on others .

Case Studies

  • Study on MRSA : A recent study highlighted the efficacy of this compound derivatives against MRSA strains. The derivatives exhibited MIC values as low as 0.78 μg/mL, indicating strong potential as therapeutic agents .
  • Biofilm Formation : Another investigation focused on the ability of the compound to inhibit biofilm formation in Staphylococcus aureus. The results showed that treatment with the compound significantly reduced biofilm biomass compared to untreated controls .

Cytotoxicity and Safety Profile

In vitro cytotoxicity studies have shown that this compound is non-toxic to human cell lines at concentrations much higher than its MIC values. This safety profile is crucial for its potential development as an antimicrobial agent .

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